molecular formula C26H26N2O5 B12004818 N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine CAS No. 13122-88-8

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine

Cat. No.: B12004818
CAS No.: 13122-88-8
M. Wt: 446.5 g/mol
InChI Key: JNRHNGGTJOBXHL-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine is a synthetic compound with the molecular formula C26H26N2O5. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and research. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl group. This can be achieved by reacting phenylalanine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine can undergo various chemical reactions, including:

    Hydrogenation: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Deprotection: The Cbz group can be selectively removed using reagents like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Hydrogenation: Pd/C catalyst, hydrogen gas, room temperature.

    Deprotection: HBr in acetic acid, TFA, room temperature to mild heating.

Major Products Formed

    Hydrogenation: Removal of the Cbz group results in the formation of free phenylalanylphenylalanine.

    Deprotection: Similar to hydrogenation, deprotection yields free phenylalanylphenylalanine.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: It serves as a precursor in the development of pharmaceutical compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of larger peptide chains.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-phenylalanine: Similar in structure but with only one phenylalanine residue.

    N-Benzyloxycarbonyl-L-phenylalanylleucylalanine: Contains a leucine residue in addition to phenylalanine.

    N-Benzyloxycarbonyl-L-phenylalanylglycine: Contains a glycine residue instead of a second phenylalanine.

Uniqueness

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine is unique due to the presence of two phenylalanine residues, which can influence its reactivity and interactions in peptide synthesis. The compound’s structure allows for specific applications in the synthesis of peptides with aromatic side chains, providing unique properties to the resulting peptides.

Biological Activity

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine, also known as Z-Phe-Phe-CHN2_2, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of cathepsin L, a cysteine protease involved in various physiological and pathological processes. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C27_{27}H26_{26}N4_4O4_4
  • Average Mass : 470.529 g/mol
  • InChIKey : JIFSOVRQDDYNAH-ZEQRLZLVSA-N

This structure includes a benzyloxycarbonyl group protecting the amino group and a diazoacetyl group substituting the carboxy group, which contributes to its stability and biological activity .

This compound functions primarily as a cathepsin L inhibitor . Cathepsin L plays a crucial role in bone resorption, protein degradation, and various cellular processes. The compound's inhibitory action was demonstrated through in vitro and in vivo studies where it significantly suppressed osteoclastic bone resorption induced by parathyroid hormone (PTH) at concentrations as low as 1.5 nM .

Table 1: Inhibitory Effects on Bone Resorption

Study TypeConcentration (nM)Effect on Bone ResorptionModel Used
In Vitro1.5Marked inhibition of PTH-stimulated resorptionUnfractionated rat bone cells
In Vivo2.5 - 10 mg/kgDose-dependent suppression of bone weight lossOvariectomized mouse model

Case Studies

  • Bone Resorption Suppression : A study highlighted that intraperitoneal administration of this compound in ovariectomized mice resulted in significant suppression of bone weight loss over four weeks. The hydroxyproline content measured in decalcified femurs indicated that the compound acts by inhibiting collagen degradation, a key factor in bone resorption .
  • Cancer Therapeutics : Research indicates that targeting cathepsin L with inhibitors like this compound may enhance the efficacy of chemotherapeutic agents such as doxorubicin in treating hepatocellular carcinoma (HCC). The mechanism involves improved drug delivery to cancer cells while reducing systemic toxicity .

Potential Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Osteoporosis Treatment : Its ability to inhibit bone resorption makes it a potential candidate for osteoporosis management.
  • Cancer Therapy : As an adjunct to existing cancer treatments, it could improve outcomes by targeting tumor microenvironments where cathepsin L is overexpressed.

Properties

IUPAC Name

3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHNGGTJOBXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326160
Record name N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-88-8
Record name NSC524827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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